![molecular formula C12H12ClN3OS B7586872 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide](/img/structure/B7586872.png)
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of cancer cells.
Wirkmechanismus
BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of cancer cells. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the suppression of cancer cell growth and proliferation, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other cancer therapies. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also some limitations to using 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide in lab experiments, including the need for careful dosing and monitoring to avoid toxicity, and the potential for drug resistance to develop over time.
Zukünftige Richtungen
There are several potential future directions for the development of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide and other BTK inhibitors. These include the development of combination therapies with other cancer drugs, the identification of biomarkers to predict response to treatment, and the exploration of new indications for BTK inhibitors beyond cancer. Additionally, there is ongoing research into the development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Synthesemethoden
The synthesis of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with N-methyl glycine. The resulting compound is then reacted with thioamide to form the thiazole moiety. The final step involves the reaction of the thiazole compound with 4-chloro-N-(3-hydroxypropyl)benzamide to form 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro and in vivo studies have shown that 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide inhibits BTK activity, leading to the suppression of cancer cell growth and proliferation. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-14-12(17)8-2-3-10(13)11(4-8)15-5-9-6-18-7-16-9/h2-4,6-7,15H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVWGLNNPMTKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)NCC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.